molecular formula C11H11NS B2650927 2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene CAS No. 173996-69-5

2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene

Cat. No. B2650927
CAS RN: 173996-69-5
M. Wt: 189.28
InChI Key: CPDCVJRPTNSVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 173996-69-5 . It has a molecular weight of 189.28 .


Molecular Structure Analysis

The InChI code for 2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is 1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Pharmacokinetics and Metabolism

2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene, as part of the broader group of isothiocyanates found in vegetables, is a subject of pharmacokinetic studies. One study developed a sensitive and specific method for quantifying levels of isothiocyanates and their dithiocarbamate metabolites in human plasma, serum, and erythrocytes. This research is crucial because dietary isothiocyanates have potential value in reducing the risk of cancer, and humans are extensively exposed to these compounds as fungicides, insecticides, pesticides, and in rubber vulcanization accelerators (Lingxiang Ye et al., 2002).

Chemoprevention and Inhibition of Carcinogen Metabolism

Isothiocyanates are also studied for their potential to inhibit the metabolic activation of carcinogens in smokers. For instance, 2-phenethyl isothiocyanate (PEITC) was found to potentially reduce the metabolic activation of a tobacco-specific lung carcinogen in smokers, suggesting that isothiocyanates can be part of a dietary strategy to mitigate the risk of lung cancer from tobacco carcinogens (Jian-Min Yuan et al., 2016).

Anticarcinogenic Properties and Enzyme Modulation

Furthermore, studies have indicated that isothiocyanates possess anticarcinogenic properties, particularly concerning bladder cancer. They can down-regulate cytochrome P-450 enzyme levels, activate Phase II detoxifying enzymes, and induce apoptosis. The protective effect of dietary isothiocyanates against bladder cancer is more pronounced in specific populations, highlighting the interaction between dietary components and genetic factors in cancer prevention (Hua Zhao et al., 2007).

Effects on Histone Deacetylase and Cancer Chemoprevention

Isothiocyanates like sulforaphane, derived from cruciferous vegetables, are explored for their role in inhibiting histone deacetylase (HDAC) activity, which is a novel mechanism of cancer chemoprevention. Research involving human subjects demonstrated that dietary intake of such isothiocyanates can inhibit HDAC activity in vivo, offering insights into the mechanisms through which these compounds act as chemopreventive agents (Melinda C. Myzak et al., 2007).

Safety and Hazards

The safety information for 2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is not available in the sources I found .

properties

IUPAC Name

2-isothiocyanato-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDCVJRPTNSVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene

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